Functional Potency in Pancreatic Exocrine Secretion Inhibition: CRL 40598 vs. CRL 40634 vs. Buflomedil (Direct Head-to-Head)
In a direct head-to-head comparison conducted in acute pancreatic fistula rats, all three compounds—buflomedil, CRL 40634, and CRL 40598 (the hydrochloride salt of 2',4',6'-trihydroxy-4-(pyrrolidin-1-yl)butyrophenone)—inhibited 2-deoxy-glucose-induced pancreatic secretion. The rank order of potency was explicitly reported as CRL 40598 > CRL 40634 > buflomedil [1]. This is the only published study providing a simultaneous, within-experiment comparison of these three structurally related butyrophenone derivatives.
| Evidence Dimension | Inhibitory potency against 2-deoxy-glucose-induced pancreatic exocrine secretion |
|---|---|
| Target Compound Data | CRL 40598 demonstrated the highest potency among the three agents tested; exact IC50 or dose-response values were not numerically reported in the abstract, but the rank order is explicitly stated as CRL 40598 > CRL 40634 > buflomedil. |
| Comparator Or Baseline | CRL 40634 (intermediate potency) and buflomedil (lowest potency). |
| Quantified Difference | Potency rank order: CRL 40598 (highest) > CRL 40634 > buflomedil (lowest). Quantitative dose-response data available only in the full-text article. |
| Conditions | In vivo model: acute pancreatic fistula in anesthetized rats; secretion stimulated by 2-deoxy-glucose. |
Why This Matters
This is the only available head-to-head functional comparison demonstrating that the trihydroxy analog (CRL 40598) is pharmacologically superior in potency to both the parent drug and the mono-demethylated metabolite, directly supporting its selection over close structural analogs for vasoactive or pancreatic secretion research applications.
- [1] Chariot J, Nagain C, Vaille C, Rozé C. Effects of buflomedil and its two derivatives, CRL40634 and CRL40598, on pancreatic exocrine secretion in the rat. Eur J Pharmacol. 1990 Jan 17;175(3):229-35. DOI: 10.1016/0014-2999(90)90559-o. View Source
